molecular formula C9H10FIN2O5 B1672660 Fialuridine CAS No. 69123-98-4

Fialuridine

Cat. No. B1672660
CAS RN: 69123-98-4
M. Wt: 372.09 g/mol
InChI Key: IPVFGAYTKQKGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fialuridine, or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a nucleoside analogue that was investigated as a potential therapy for hepatitis B virus infection .


Molecular Structure Analysis

This compound is a small molecule with the chemical formula C9H10FIN2O5. Its molecular weight is 372.09 .


Chemical Reactions Analysis

This compound toxicity was only detectable after 7 days of repeated exposure . It is suspected that the toxicity of this compound was a result of mitochondrial damage caused by the incorporation of this compound into mitochondrial DNA .

Scientific Research Applications

Anti-Hepatitis B Virus Activity

Fialuridine (FIAU) is a thymidine nucleoside analog known for its activity against various herpesviruses and hepatitis B virus (HBV), both in vitro and in vivo. In clinical evaluations for chronic HBV infection, it showed promise initially. However, its application was marred by severe multi-organ toxicity, leading to the hypothesis that its toxicity was mediated through mitochondrial dysfunction. This dysfunction could be due to the inhibition of mitochondrial DNA polymerase gamma or incorporation of FIAU into mitochondrial DNA. In vitro experiments were carried out to evaluate and understand the mitochondrial toxicity of FIAU better (Colacino, 1996).

Phosphorylation and Inhibition of DNA Synthesis in Mitochondria

Further studies examined the effect of FIAU on DNA synthesis in mitochondria. Isolated mitochondria from rat livers treated with FIAU showed a decrease in mitochondrial DNA synthesis. This study also revealed that mitochondrial lysates could phosphorylate FIAU to form FIAU monophosphate, indicating the potential for FIAU to impact mitochondrial DNA synthesis and function (Horn et al., 1997).

FIAU-Induced Hepatic Failure and Lactic Acidosis

A clinical study involving patients with chronic hepatitis B undergoing FIAU treatment reported severe hepatotoxicity, including lactic acidosis, worsening jaundice, and deteriorating hepatic function, leading to fatalities and necessitating liver transplants in some cases. Histological analysis of liver tissue in these cases revealed abnormal mitochondria and fat accumulation in hepatocytes, underscoring the serious toxic effects of FIAU on the liver (McKenzie et al., 1995).

FIAU Incorporation into DNA and Mitochondrial Effects

Another line of research focused on the incorporation of FIAU into DNA and its subsequent effects on the morphology of mitochondria in human hepatoblastoma cells. These studies found that FIAU is present in both nuclear and mitochondrial DNA and induces morphological changes in the ultrastructure of mitochondria, suggesting deleterious effects on mitochondrial function and structure (Colacino et al., 1996).

Utility

in Differentiated Preclinical Liver ModelsIn recent years, differentiated preclinical liver models like HepaRG cells have been used to investigate the delayed toxicity of this compound. These models have shown potential in assessing chronic drug hepatotoxicity events, like those induced by this compound, which manifest only under prolonged exposure conditions. The HepaRG model, in particular, has demonstrated its translational relevance for this compound toxicity and could be valuable for investigating the inhibition of mitochondrial replication over extended exposure to other toxicants (Jolly et al., 2020).

Mitochondrial and Cellular Toxicity in Human Muscle

The neuromuscular toxicity of FIAU was further explored through its effects on human myotubes in cultures. FIAU treatment induced severe mitochondrial changes and intracellular lipid accumulations, similar to but more severe than those observed with other nucleoside analogues. Unlike other analogues, FIAU-induced abnormalities did not improve or reverse after withdrawal of the drug, aligning with the irreversible mitochondrial changes noted in FIAU-treated patients (Semino-Mora et al., 1997).

Long-term Culture of Human Liver Tissue

Advanced liver cell function and cell replacement therapies are crucial for studying authentic liver cell function. The development of 3-dimensional liver tissues has shown potential in assessing antiviral agents and predicting fatal human-specific hepatotoxicity caused by this compound. This extended functionality enabled the prediction of FIAU-induced liver failure, which had escaped detection in conventional models and short-term clinical studies (Ng et al., 2017).

Safety and Hazards

Fialuridine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It has been reported to cause liver failure and lactic acidosis .

Future Directions

Despite the toxicity issues, Fialuridine is still being studied for its potential applications. The use of chimeric mice in preclinical toxicology studies could improve the safety of candidate medications selected for testing in human participants .

Mechanism of Action

Target of Action

Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of this compound are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of this compound , while TK2 is involved in the phosphorylation of this compound into active triphosphate metabolites .

Mode of Action

This compound exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against this compound toxicity .

Biochemical Pathways

The biochemical pathway affected by this compound involves the mitochondrial transport and metabolism of the drug. This compound is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of this compound into mtDNA, causing mitochondrial dysfunction .

Pharmacokinetics

It is known that this compound toxicity is detectable after 7 days of repeated exposure .

Result of Action

The incorporation of this compound into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of this compound toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of this compound toxicity .

Biochemical Analysis

Biochemical Properties

Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of this compound was a result of mitochondrial damage caused by the incorporation of this compound into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .

Cellular Effects

This compound toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . This compound-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of this compound, modestly protected primary human hepatocyte spheroids from this compound toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of this compound became more pronounced, leading to increased cellular damage .

Dosage Effects in Animal Models

In animal models, this compound-induced liver toxicity could be readily detected, even when the mice were treated with a this compound dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in this compound-treated chimeric mice mirrored those of this compound-treated human participants .

Metabolic Pathways

This compound and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of this compound and contributes to its biochemical properties .

Transport and Distribution

This compound is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of this compound, and its activity significantly influences the distribution of this compound within cells .

Subcellular Localization

This compound is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .

properties

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVFGAYTKQKGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FIN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867808
Record name 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69123-98-4
Record name FIALURIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fialuridine
Reactant of Route 2
Fialuridine
Reactant of Route 3
Fialuridine
Reactant of Route 4
Fialuridine
Reactant of Route 5
Fialuridine
Reactant of Route 6
Fialuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.